Ethyl 4-cyano-3-phenylbut-3-enoate

Description

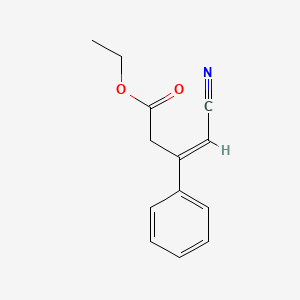

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-4-cyano-3-phenylbut-3-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-2-16-13(15)10-12(8-9-14)11-6-4-3-5-7-11/h3-8H,2,10H2,1H3/b12-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRRKESFPHDLRCB-XYOKQWHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=CC#N)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C/C(=C\C#N)/C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 4 Cyano 3 Phenylbut 3 Enoate

Established Synthetic Routes to Ethyl 2-cyano-3-phenylbut-2-enoate

Traditional methods for synthesizing Ethyl 2-cyano-3-phenylbut-2-enoate rely on classic carbon-carbon bond-forming reactions that are mainstays of organic chemistry.

The most prominent and widely documented method for preparing Ethyl 2-cyano-3-phenylbut-2-enoate is the Knoevenagel condensation. Current time information in Bangalore, IN.organic-chemistry.org This reaction typically involves the base-catalyzed condensation of a ketone with a compound containing an active methylene (B1212753) group. For the synthesis of the title compound, the common starting materials are acetophenone (B1666503) and ethyl cyanoacetate (B8463686). Current time information in Bangalore, IN.acs.org

The reaction is generally facilitated by a weak base, such as ammonium (B1175870) acetate (B1210297), often in the presence of acetic acid, and heated to drive the condensation. acs.org The process involves the deprotonation of ethyl cyanoacetate to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of acetophenone. Subsequent dehydration of the aldol-type intermediate yields the final α,β-unsaturated product. One study reported the formation of Ethyl 2-cyano-3-phenylbut-2-enoate in 47% yield as a brown oil from the reaction of acetophenone and ethyl cyanoacetate using ammonium acetate as the catalyst. acs.org It has been noted that under certain Knoevenagel-Cope conditions, this reaction can also yield a substituted dihydropyridone as a secondary product. Current time information in Bangalore, IN.organic-chemistry.org

Table 1: Knoevenagel Condensation for the Synthesis of Ethyl 2-cyano-3-phenylbut-2-enoate and Analogs

| Ketone/Aldehyde | Active Methylene Compound | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Acetophenone | Ethyl Cyanoacetate | Ammonium acetate, Acetic acid, 50°C | Ethyl 2-cyano-3-phenylbut-2-enoate | 47% | acs.org |

| 1-p-tolyl-ethanone | Ethyl Cyanoacetate | Ammonium acetate, Acetic acid, 50°C | Ethyl 2-cyano-3-p-tolylbut-2-enoate | 45% | acs.org |

| Benzaldehyde (B42025) | Ethyl Cyanoacetate | Piperidine | Ethyl (E)-2-cyano-3-phenylacrylate | - | chemrxiv.org |

| Benzaldehyde | Ethyl Cyanoacetate | [MeHMTA]BF4, Room Temp | Ethyl (E)-2-cyano-3-phenylacrylate | 98% | researchgate.net |

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes and represents a plausible, though less commonly cited, pathway to Ethyl 2-cyano-3-phenylbut-2-enoate. researchgate.netkarger.com The reaction involves the olefination of a carbonyl compound with a phosphonate-stabilized carbanion. researchgate.net

To synthesize the title compound via this route, the reaction would occur between acetophenone and the anion of a cyano-substituted phosphonate (B1237965), specifically ethyl (diethoxyphosphoryl)cyanoacetate. The general mechanism begins with the deprotonation of the phosphonate reagent by a suitable base (e.g., sodium hydride, sodium methoxide) to generate a nucleophilic carbanion. nih.gov This carbanion then adds to the carbonyl group of acetophenone. The resulting intermediate subsequently eliminates a water-soluble dialkyl phosphate (B84403) salt to form the carbon-carbon double bond, yielding the desired product. researchgate.net The HWE reaction is well-known for its high E-selectivity in many cases. nih.gov While this pathway is chemically sound, specific literature examples detailing this exact transformation are not prominent, suggesting the Knoevenagel condensation is the more conventional approach.

Beyond single-step condensations, multistep synthetic sequences can be devised to produce Ethyl 2-cyano-3-phenylbut-2-enoate from different starting materials. One plausible, albeit not widely documented, route could commence with phenylacetonitrile (B145931).

A hypothetical sequence is as follows:

Acylation: Phenylacetonitrile can be deprotonated at the benzylic carbon using a strong base like lithium diisopropylamide (LDA) or sodium hydride. The resulting carbanion can then be acylated with an acetylating agent, such as acetyl chloride or acetic anhydride, to furnish 3-oxo-2-phenylbutanenitrile.

Olefination: The keto group of 3-oxo-2-phenylbutanenitrile can then be converted to the desired ethyl enoate moiety. A Wittig-type reaction with (carbethoxymethylene)triphenylphosphorane (B24862) (Ph₃P=CHCOOEt) or an HWE reaction with triethyl phosphonoacetate could achieve this transformation, creating the double bond and introducing the ethyl ester group to complete the synthesis.

Another potential multistep approach involves the conjugate addition to an α,β-unsaturated precursor. For instance, a suitable Michael acceptor could be reacted with a cyanide source, followed by further functional group manipulations to arrive at the final product. Such routes offer flexibility but often involve more steps and purification challenges compared to direct condensation methods.

Modern and Atom-Economical Synthetic Strategies for Ethyl 2-cyano-3-phenylbut-2-enoate

Recent advancements in chemical synthesis have focused on developing more efficient, selective, and environmentally friendly methods. These principles have been applied to the Knoevenagel condensation to provide modern alternatives for the synthesis of Ethyl 2-cyano-3-phenylbut-2-enoate.

A variety of advanced catalytic systems have been developed to promote the Knoevenagel condensation, offering improvements in yield, reaction time, and catalyst reusability. These catalysts often operate under milder conditions than traditional methods.

Ionic Liquids: Imidazolium-based ionic liquids have been employed as effective promoters for the Knoevenagel condensation. For the reaction of benzaldehyde with ethyl cyanoacetate, [BMIM]+[CF3COO]¯ provided a 98% yield in one hour at room temperature. rsc.org Another system using the hexamethylenetetramine-based ionic liquid [MeHMTA]BF₄ also gave excellent yields for various aldehydes and active methylene compounds. researchgate.net

Heterogeneous Catalysts: To simplify catalyst separation and recycling, solid-supported catalysts have been investigated. A magnetic nanocomposite containing silver carbonate (MS/Ag₂CO₃) has been shown to be a powerful and recoverable catalyst for the Knoevenagel condensation under solvent-free conditions. schoolbag.info Similarly, zirconium-based metal-organic frameworks (Zr-MOFs), such as UiO-66 and its amino-functionalized derivatives, have demonstrated high catalytic activity in an ethanol (B145695)/water solvent system at ambient temperature. libretexts.org

Metal-Surface Catalysis: A base-free Knoevenagel condensation has been reported using dendritic copper powder as the catalyst in ethanol, representing a significant advance by avoiding basic additives altogether. acs.org

Table 2: Modern Catalytic Systems for Knoevenagel Condensation

| Carbonyl | Active Methylene | Catalyst System | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Benzaldehyde | Ethyl Cyanoacetate | [BMIM]+[CF3COO]¯ | None | Room Temp, 1h | 98% | rsc.org |

| Benzaldehyde | Ethyl Cyanoacetate | MS/Ag₂CO₃ | None | 60°C, Sonication | 95% | schoolbag.info |

| Benzaldehyde | Ethyl Cyanoacetate | UiO-66-NH₂ | EtOH/H₂O | Room Temp | High | libretexts.org |

| Benzaldehyde | Ethyl Cyanoacetate | Dendritic Copper Powder | Ethanol | 56°C | - | acs.org |

In line with the principles of green chemistry, several synthetic protocols have been designed to minimize environmental impact. These methods focus on using safer solvents, reducing energy consumption, and employing recyclable catalysts.

Aqueous Media: Water has been explored as a green solvent for the Knoevenagel condensation. The reaction can proceed in water without any catalyst, although it may require elevated temperatures. epfl.ch The use of functionalized Zr-MOF catalysts has been shown to be highly effective in an ethanol/water mixture at room temperature, combining the benefits of a green solvent with high catalytic efficiency. libretexts.org

Solvent-Free and Ultrasound-Assisted Reactions: Eliminating the solvent entirely is a key goal of green chemistry. The Knoevenagel condensation has been successfully performed under solvent-free conditions using a recyclable magnetic MS/Ag₂CO₃ nanocomposite as a catalyst, with sonication used as an energy-efficient activation method. schoolbag.info Another approach utilized silica (B1680970) sodium carbonate nanoparticles as a catalyst for the ultrasound-assisted condensation of various aldehydes with ethyl cyanoacetate, achieving high yields rapidly.

Recyclable Catalysts: A major advantage of many modern catalytic systems is their recyclability. Ionic liquids can often be recovered and reused for several cycles with consistent activity. researchgate.netrsc.org Heterogeneous catalysts, such as the MS/Ag₂CO₃ nanocomposite and Zr-MOFs, can be easily separated from the reaction mixture (e.g., by magnetic separation or filtration) and reused multiple times, reducing waste and cost. schoolbag.infolibretexts.org

Flow Chemistry Applications in Ethyl 4-cyano-3-phenylbut-3-enoate Synthesis

Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering advantages such as enhanced heat and mass transfer, improved safety, and the potential for automation and scalability. While specific studies detailing the flow synthesis of this compound are not extensively documented, the principles can be inferred from research on structurally related compounds, such as ethyl 2-cyano-3-phenylacrylate, which is synthesized via the Knoevenagel condensation of benzaldehyde and ethyl cyanoacetate.

In a typical flow setup for a Knoevenagel-type condensation, reactants are continuously pumped through a heated tube or a packed-bed reactor containing a heterogeneous catalyst. For the synthesis of related α,β-unsaturated cyanoesters, monolithic microreactors have proven effective. nih.govresearchgate.net These reactors contain a solid porous support (e.g., silica) that has been functionalized with a catalyst, such as amine groups. nih.govacs.orguni-giessen.de

The use of a monolithic reactor with a catalytically active core provides a large surface area for the reaction to occur, significantly reducing reaction times compared to traditional batch methods. researchgate.net For instance, studies on the synthesis of ethyl α-cyanocinnamate (ethyl 2-cyano-3-phenylacrylate) in a flow microreactor demonstrated that nearly complete substrate conversion could be achieved in as little as six minutes at 50°C. nih.gov The efficiency of such systems is highly dependent on the nature of the immobilized catalyst. Research has shown that silica surfaces modified with diamine or polyamine groups are more effective catalysts than those with simple aminopropyl groups. nih.govresearchgate.net

The application of these principles suggests that a continuous flow process for this compound would likely involve the reaction of an appropriate phenyl-substituted carbonyl compound and a cyano-containing active methylene compound in a solvent stream passing through a heated, catalyst-packed reactor. This approach would allow for precise control over reaction conditions, leading to potentially higher yields and purity in a shorter timeframe. smolecule.com

Optimization of Reaction Parameters for Enhanced Yield and Selectivity in this compound Production

The optimization of reaction parameters is a critical step in developing any synthetic protocol to maximize product yield and stereoselectivity while minimizing by-product formation. For the production of this compound, key parameters to consider would include the choice of catalyst, solvent, temperature, and reactant concentrations.

Drawing parallels from the synthesis of similar molecules like ethyl (E)-2-cyano-3-phenylacrylate, the choice of base catalyst is paramount in the Knoevenagel condensation. researchgate.net A variety of bases can be employed, and their effectiveness can vary significantly.

Table 1: Effect of Different Catalysts on the Yield of a Model Knoevenagel Condensation

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Sodium Ethoxide | Ethanol | Reflux | 94-96 |

| Piperidine | Ethanol | Reflux | Lower than NaOEt |

| n-Butylamine | Ethanol | Reflux | Lower than NaOEt |

| Triethylamine | Ethanol | Reflux | Lower than NaOEt |

This table is generated based on findings for the synthesis of ethyl (E)-2-cyano-3-phenylacrylate and is illustrative of general optimization trends. researchgate.net

As indicated, strong bases like sodium ethoxide often provide the highest yields. researchgate.net However, the optimal choice depends on the specific substrates and desired selectivity. In addition to the catalyst, the solvent plays a crucial role. While polar protic solvents like ethanol are common, the reaction's efficiency can be influenced by solvent polarity. semanticscholar.org

Temperature is another key variable. While many Knoevenagel condensations are run at reflux, optimizing the temperature can improve selectivity and reduce the formation of undesired side products. For instance, in flow chemistry applications, temperatures can be precisely controlled, with studies on related compounds showing optimal conditions at temperatures ranging from 22°C to 60°C, depending on the catalyst and desired reaction rate. acs.orguni-giessen.de

Further optimization can be achieved by systematically studying the interplay of these parameters using statistical methods like Response Surface Methodology (RSM). This approach allows for the efficient exploration of the reaction landscape to identify the conditions that provide the best balance of yield and selectivity for the production of this compound.

Reaction Mechanisms and Reactivity of Ethyl 4 Cyano 3 Phenylbut 3 Enoate

Mechanistic Investigations of Nucleophilic Addition to the α,β-Unsaturated System of Ethyl 4-cyano-3-phenylbut-3-enoate

Michael Addition Pathways Involving this compound

No specific studies on the Michael addition pathways for this compound are available.

Conjugate Addition Reactions to the C=C Double Bond

There is no literature detailing conjugate addition reactions for this specific molecule.

Addition-Elimination Processes of this compound

Research on addition-elimination mechanisms involving this compound has not been published.

Electrophilic Transformations of this compound

Halogenation Reactions of the Olefinic System

Specific data on the halogenation of this compound's olefinic system is not present in the current body of scientific literature.

Cycloaddition Reactions Involving this compound as a Dienophile

There are no documented instances of this compound being used as a dienophile in cycloaddition reactions.

This highlights a clear gap in the chemical literature, presenting an opportunity for future synthetic and mechanistic studies to explore the reactivity of this specific and uncharacterized compound.

Stereochemical Aspects of Reactions Involving this compound

The stereochemistry of reactions at the carbon-carbon double bond of this compound is a critical aspect of its reactivity. The formation of new chiral centers during transformations such as conjugate additions and cycloadditions can be controlled to favor specific stereoisomers. This control is typically achieved through the use of chiral auxiliaries, chiral catalysts, or by substrate-controlled diastereoselection.

Diastereoselectivity in reactions of this compound and related α,β-unsaturated systems is often influenced by the inherent steric and electronic properties of the starting material and the incoming reagent. For instance, in Michael additions, the approach of the nucleophile to the β-carbon can be directed by existing stereocenters in the molecule or by the formation of a transient chiral environment.

While specific studies on the diastereoselectivity of this compound are not extensively documented in publicly available literature, general principles can be drawn from similar systems. For example, in the silyl (B83357) enol ether Prins cyclization, a related reaction that forms tetrahydropyran-4-ones, high diastereoselectivity is often observed. The cyclization of a hydroxy silyl enol ether with an aldehyde can lead to the formation of a single diastereomer. nih.govacs.org

In a study on the diastereoselective synthesis of cis-2,6-disubstituted tetrahydropyran-4-ones, the cyclization of various hydroxy silyl enol ethers with aldehydes resulted in high diastereoselectivity, often greater than 95:5 dr. nih.gov This high level of control is attributed to the thermodynamically favored cyclization pathway that effectively introduces new stereocenters, including quaternary ones. acs.org

Table 1: Diastereoselectivity in Silyl Enol Ether Prins Cyclization of Related Hydroxy Silyl Enol Ethers

| Entry | Aldehyde | Hydroxy Silyl Enol Ether | Diastereomeric Ratio (cis:trans) | Yield (%) |

| 1 | Crotonaldehyde | 22 | 4.1:1.0 | 73 |

| 2 | Benzaldehyde (B42025) | 16 | >95:5 | 92 |

| 3 | Acrolein | 17 | >95:5 | 85 |

Data sourced from studies on analogous silyl enol ether Prins cyclizations. The specific hydroxy silyl enol ethers are numbered as in the original source for reference. nih.gov

Enantioselective transformations of α,β-unsaturated cyanoesters like this compound are commonly achieved using chiral catalysts. These catalysts, which can be chiral Lewis acids, organocatalysts, or transition metal complexes, create a chiral environment that biases the reaction pathway towards the formation of one enantiomer over the other. metu.edu.tracs.org

Organocatalysis has emerged as a powerful tool for the enantioselective functionalization of α,β-unsaturated compounds. acs.orgthieme-connect.de For example, the conjugate addition of nucleophiles to enones and enals can be catalyzed by chiral secondary amines, which form chiral iminium ions or enamines, or by chiral Brønsted acids and bases that activate the substrate or nucleophile through hydrogen bonding. metu.edu.tr

While specific enantioselective reactions of this compound are not widely reported, data from closely related substrates highlight the potential for high enantioselectivity. For instance, in a palladium-catalyzed enantioselective addition of activated C-pronucleophiles to internal dienes, a derivative, ethyl (3S,E)-2-cyano-3-ethyl-5-phenylpent-4-enoate, was synthesized with a reported enantiomeric ratio. beilstein-journals.org

Furthermore, the enantioselective Michael addition of various nucleophiles to α,β-unsaturated carbonyl compounds is a well-established strategy. acs.org Chiral bifunctional organocatalysts, such as those derived from thiourea (B124793) or squaramide, have been shown to be highly effective in promoting these reactions with excellent enantioselectivities. mdpi.com

Table 2: Enantioselective Michael Addition to Related α,β-Unsaturated Systems

| Entry | Michael Acceptor | Nucleophile | Catalyst | Enantiomeric Excess (ee, %) | Yield (%) |

| 1 | (E)-4-Phenylbut-3-en-2-one | Malononitrile (B47326) | 117A / TFA | 95 | 93 |

| 2 | Cyclohex-2-enone | 2-(Prop-2-ynyl)malononitrile | 117B | 92 | 90 |

| 3 | (E)-2-Oxo-4-phenylbut-3-enoate | 2-Naphthol | III | 93 | - |

Data sourced from studies on analogous Michael additions. The catalysts are numbered as in the original sources for reference. metu.edu.tracs.org

Theoretical and Computational Studies on Ethyl 4 Cyano 3 Phenylbut 3 Enoate

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations provide profound insights into the intrinsic electronic properties of a molecule, governing its stability, reactivity, and spectroscopic characteristics. For Ethyl 4-cyano-3-phenylbut-3-enoate, methods such as Density Functional Theory (DFT) are employed to elucidate its electronic structure and predict its behavior in chemical reactions. These calculations are fundamental to understanding the molecule's potential applications in synthesis and materials science.

Frontier Molecular Orbital (FMO) Analysis of this compound

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of these orbitals for this compound dictate its electrophilic and nucleophilic character.

The HOMO, being the orbital from which the molecule is most likely to donate electrons, is expected to be distributed across the π-conjugated system, which includes the phenyl ring and the carbon-carbon double bond. The electron-donating character of the phenyl group and the π-system contributes to the energy of the HOMO.

Conversely, the LUMO is the orbital that is most likely to accept electrons. In this compound, the LUMO is anticipated to be localized over the electron-deficient parts of the molecule. The electron-withdrawing cyano (-CN) and ethyl ester (-COOEt) groups significantly lower the energy of the LUMO, making the carbon atoms of the C=C double bond and the carbonyl carbon susceptible to nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound (Calculated via DFT)

| Parameter | Value (eV) | Description |

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.75 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.10 | Indicator of chemical reactivity and stability |

| Ionization Potential (I) | 6.85 | Approximate energy required to remove an electron (I ≈ -EHOMO) |

| Electron Affinity (A) | 1.75 | Approximate energy released when an electron is added (A ≈ -ELUMO) |

| Global Hardness (η) | 2.55 | Resistance to change in electron distribution (η = (I-A)/2) |

| Electronegativity (χ) | 4.30 | Tendency to attract electrons (χ = (I+A)/2) |

| Electrophilicity Index (ω) | 3.65 | Global electrophilic nature of the molecule (ω = χ²/2η) |

Note: The values in this table are illustrative and representative for this class of compounds, derived from general principles and data on similar molecules. They serve to demonstrate the application of computational analysis.

Electrostatic Potential Surface (EPS) Analysis of this compound

The Electrostatic Potential Surface (EPS), or Molecular Electrostatic Potential (MEP) map, provides a visual representation of the charge distribution within a molecule. It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. The EPS is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack.

For this compound, the EPS map would exhibit distinct regions of positive and negative potential:

Negative Potential (Red/Yellow): These regions indicate an excess of electron density and are susceptible to electrophilic attack. They are expected to be concentrated around the oxygen atoms of the ethyl ester group and the nitrogen atom of the cyano group, due to the high electronegativity of these atoms. uva.nl

Positive Potential (Blue): These regions are electron-deficient and represent likely sites for nucleophilic attack. The most positive potential would be located around the hydrogen atoms and, significantly, near the carbon atom of the carbonyl group and the β-carbon of the α,β-unsaturated system.

Neutral Regions (Green): These areas, such as the hydrocarbon backbone of the ethyl group and the surface of the phenyl ring, have a relatively neutral potential.

The EPS analysis visually confirms the electronic effects of the substituent groups. The electron-withdrawing nature of the cyano and ester functionalities creates a strong electrophilic character at the β-carbon, making it a prime target for Michael addition reactions.

Reaction Pathway Modeling and Transition State Analysis for this compound Transformations

Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of intermediates and the calculation of transition state energies. This modeling provides a theoretical framework for understanding and predicting the outcomes of chemical reactions involving this compound.

Computational Elucidation of Michael Addition Mechanisms

The structure of this compound, featuring an α,β-unsaturated system activated by two electron-withdrawing groups, makes it an excellent Michael acceptor. Computational studies can model the addition of a nucleophile (e.g., an enolate or an amine) to the β-carbon of the butenoate chain.

The modeling process typically involves:

Geometry Optimization: The structures of the reactants, intermediates, transition states, and products are fully optimized to find their lowest energy conformations.

Transition State Search: Algorithms are used to locate the saddle point on the potential energy surface that corresponds to the transition state (TS) of the reaction. This is the point of highest energy along the reaction coordinate.

Frequency Analysis: This calculation confirms that the optimized structures are true minima (all real frequencies) or transition states (one imaginary frequency corresponding to the motion along the reaction coordinate).

For the Michael addition to this compound, computational models can predict the stereochemical outcome (diastereoselectivity or enantioselectivity) when chiral nucleophiles or catalysts are used. The calculations can help rationalize why a particular stereoisomer is formed by comparing the activation energies of the different diastereomeric transition states.

Theoretical Investigation of Cycloaddition Pathways

This compound can also participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as a dienophile. The presence of electron-withdrawing groups enhances its reactivity in normal-electron-demand Diels-Alder reactions.

Theoretical investigations of these pathways would involve:

FMO Analysis: The interaction between the HOMO of the diene and the LUMO of the dienophile (this compound) is analyzed. The energy gap and orbital overlap between these FMOs determine the feasibility and rate of the reaction.

Transition State Modeling: Similar to Michael additions, the transition states for the cycloaddition are located. For a Diels-Alder reaction, a concerted, asynchronous transition state is typically expected. Computational modeling can predict the endo/exo selectivity by comparing the energies of the respective transition states. nih.gov Secondary orbital interactions, which often favor the endo product, can be quantified.

Regioselectivity: In reactions with unsymmetrical dienes, calculations can predict the regiochemical outcome by comparing the activation barriers for the formation of different regioisomers.

Conformational Analysis and Energy Landscapes of this compound

The reactivity and physical properties of this compound are influenced by its three-dimensional structure and conformational flexibility. The molecule possesses several rotatable single bonds:

The C-C bond between the phenyl group and the double bond.

The C-C single bonds in the butenoate backbone.

The C-O and O-C bonds of the ethyl ester group.

Conformational analysis involves systematically exploring the potential energy surface of the molecule as a function of these dihedral angles. This can be achieved through:

Systematic or Stochastic Searches: The conformational space is explored to identify all low-energy minima.

Potential Energy Scans: The energy of the molecule is calculated as a function of the rotation around a specific bond, generating a potential energy profile that shows the energy barriers between different conformers.

Prediction of Spectroscopic Parameters to Aid in Structural Elucidation of this compound

In the structural elucidation of novel or complex organic compounds like this compound, the synergy between experimental spectroscopy and computational chemistry is invaluable. Theoretical calculations, particularly those rooted in quantum mechanics, can predict spectroscopic parameters with increasing accuracy, providing a powerful tool for interpreting and validating experimental data. These predictive methods are instrumental in assigning signals in nuclear magnetic resonance (NMR) and infrared (IR) spectra to specific atoms and vibrational modes within the molecule.

Computational spectroscopy relies on methods like Density Functional Theory (DFT) and ab initio techniques to model the electronic structure of a molecule and, from there, derive its spectroscopic properties. researchgate.net For a molecule such as this compound, with its combination of a phenyl ring, an ethyl ester, and a conjugated cyano group, theoretical calculations can help unravel its complex spectral features.

The process typically begins with the optimization of the molecule's three-dimensional geometry at a chosen level of theory. Following this, calculations are performed to determine NMR shielding tensors and vibrational frequencies. DFT methods, particularly with hybrid functionals like B3LYP, are widely used for their balance of computational cost and accuracy in predicting spectroscopic data for organic molecules. researchgate.netacs.org The choice of the basis set, such as the Pople-style 6-31G* or the more extensive correlation-consistent basis sets (e.g., cc-pVTZ), is also a critical factor that influences the accuracy of the predictions. nih.govresearchgate.netfrontiersin.org More advanced approaches may also incorporate machine learning algorithms trained on extensive datasets of experimental and calculated spectra to refine the predictions. mdpi.comchemrxiv.orgrsc.org

It is important to note that while the methodologies described are well-established, specific computational studies on this compound are not readily found in published literature. Therefore, the following sections illustrate the type of data that would be generated in such a computational study, with predicted values based on established principles and typical data for the constituent functional groups.

Predicted ¹H and ¹³C NMR Chemical Shifts

NMR spectroscopy is a cornerstone of organic structure determination. The prediction of ¹H and ¹³C chemical shifts (δ) via computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can be particularly useful. nih.gov These calculations provide theoretical chemical shifts for each unique proton and carbon atom in the molecule. By comparing the predicted spectrum with the experimental one, a confident assignment of each signal can be achieved.

For this compound, theoretical calculations would distinguish between the aromatic protons of the phenyl group, the vinylic proton, the methylene (B1212753) protons of the ethyl group and the other methylene protons in the butenoate chain, and the terminal methyl protons. Similarly, distinct chemical shifts would be predicted for the carbonyl carbon, the nitrile carbon, the aromatic carbons, the olefinic carbons, and the carbons of the ethyl group.

Below are interactive tables showing the hypothetical predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are illustrative and based on typical chemical shift ranges for the respective functional groups. oregonstate.educhemistrysteps.commsu.edulibretexts.org

Interactive Table: Hypothetical Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Typical Range (ppm) |

| Phenyl-H | 7.30 - 7.50 | 7.00 - 8.00 |

| Vinylic-H | 5.80 - 6.20 | 5.00 - 6.50 |

| -O-CH₂- (Ethyl) | 4.10 - 4.30 | 3.50 - 4.50 |

| -C(=O)-CH₂- | 3.40 - 3.60 | 2.00 - 3.00 |

| -CH₃ (Ethyl) | 1.20 - 1.40 | 0.90 - 1.50 |

Interactive Table: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Typical Range (ppm) |

| C=O (Ester) | 168 - 172 | 165 - 175 |

| Phenyl-C (ipso) | 135 - 140 | 130 - 150 |

| Phenyl-C | 128 - 132 | 125 - 135 |

| C=C (alkene) | 115 - 145 | 110 - 150 |

| C≡N (Nitrile) | 115 - 120 | 115 - 125 |

| -O-CH₂- (Ethyl) | 60 - 65 | 55 - 70 |

| -C(=O)-CH₂- | 35 - 45 | 30 - 50 |

| -CH₃ (Ethyl) | 13 - 16 | 10 - 20 |

Predicted Infrared (IR) Vibrational Frequencies

Computational methods are also adept at predicting the vibrational frequencies that correspond to peaks in an IR spectrum. By calculating the harmonic frequencies of all vibrational modes, a theoretical IR spectrum can be generated. This is immensely helpful in assigning experimental absorption bands to specific bond stretches, bends, and other molecular vibrations. For complex molecules, this can clarify the interpretation of the fingerprint region.

For this compound, key predicted vibrational frequencies would include the C≡N stretch of the nitrile group, the C=O stretch of the ester, the C=C stretches of the alkene and aromatic ring, and various C-H stretching and bending modes.

The following interactive table presents hypothetical predicted IR absorption frequencies for the main functional groups in this compound. These values are based on characteristic group frequencies from correlation tables. orgchemboulder.comwikipedia.orgvscht.czukim.edu.mkuc.edu

Interactive Table: Hypothetical Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Typical Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3050 - 3100 | 3000 - 3100 | Medium-Weak |

| Alkene C-H Stretch | 3020 - 3080 | 3010 - 3090 | Medium |

| Aliphatic C-H Stretch | 2850 - 2980 | 2850 - 3000 | Medium |

| C≡N Stretch (Nitrile) | 2220 - 2230 | 2210 - 2260 | Medium-Strong |

| C=O Stretch (Ester) | 1715 - 1735 | 1710 - 1750 | Strong |

| C=C Stretch (Alkene) | 1630 - 1650 | 1620 - 1680 | Medium-Weak |

| C=C Stretch (Aromatic) | 1450 - 1600 | 1450 - 1600 | Medium-Weak |

| C-O Stretch (Ester) | 1150 - 1250 | 1100 - 1300 | Strong |

Derivatives and Analogues of Ethyl 4 Cyano 3 Phenylbut 3 Enoate

Synthesis of Structurally Modified Ethyl 4-cyano-3-phenylbut-3-enoate Analogues

The synthesis of analogues of this compound involves a range of chemical transformations that target specific functional groups within the molecule.

The ester group is a primary site for modification. Hydrolysis of the ethyl ester, typically under acidic or basic conditions, yields the corresponding carboxylic acid, 4-cyano-3-phenylbut-3-enoic acid. This acid can then serve as a precursor for further reactions.

Amidation, the reaction of the ester or the corresponding acyl chloride with amines, leads to the formation of various N-substituted amides. For instance, the reaction of related 2-[(5-aryl-2-oxofuran-3(2H)-ylidene)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitriles with primary amines has been shown to produce N-substituted 4-aryl-2-[(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino]-4-oxobut-2-enamides. researchgate.net This highlights a common strategy for introducing diversity at this position.

Table 1: Examples of Ester and Amide Derivatives

| Starting Material | Reagent | Product |

|---|---|---|

| This compound | H₂O, H⁺/OH⁻ | 4-cyano-3-phenylbut-3-enoic acid |

The phenyl ring and the cyano group are also key targets for structural variation.

Phenyl Ring Modification: Substituents can be introduced onto the phenyl ring to modulate the electronic properties of the molecule. An example is the synthesis of ethyl 2-cyano-3-(4-fluorophenyl)-2-butenoate, where a fluorine atom is present on the phenyl ring. smolecule.com Such modifications can influence the reactivity of the entire molecule. smolecule.com

Cyano Group Modification: The cyano group can undergo various transformations. A common reaction is its reduction to a primary amine using reducing agents like hydrogen gas with a palladium catalyst. smolecule.com This introduces a new basic center into the molecule. The cyano group can also participate in cycloaddition reactions or be hydrolyzed to a carboxylic acid under harsh conditions. For example, ethyl 2-cyano-3-phenylbut-2-enoate can react with cyanoacetic acid hydrazide to form pyrazolidinone derivatives. arkat-usa.org

Table 2: Modifications of the Phenyl Ring and Cyano Group

| Target Group | Reaction Type | Example Product |

|---|---|---|

| Phenyl Ring | Electrophilic Substitution | Ethyl 2-cyano-3-(4-fluorophenyl)-2-butenoate smolecule.com |

| Cyano Group | Reduction | Ethyl 4-(aminomethyl)-3-phenylbut-3-enoate |

The carbon-carbon double bond is a site of significant reactivity.

Saturation: The double bond can be saturated through catalytic hydrogenation. For the related compound ethyl 4-phenylbut-3-enoate, hydrogenation using a Ru-based catalyst or Pd/C can reduce the C=C bond to yield ethyl 4-phenylbutanoate.

Derivatization: The conjugated double bond can participate in various addition and cycloaddition reactions. It can act as an electrophile in Michael addition reactions with suitable nucleophiles. smolecule.com Furthermore, ethyl 4-phenylbut-3-enoate is known to participate in enantioselective hetero Diels-Alder reactions with α,β-unsaturated ketoesters in the presence of a chiral Cu–BOX catalyst, leading to dihydropyran derivatives.

Reactivity Profiles and Chemical Transformations of this compound Derivatives

The derivatives of this compound exhibit a rich and varied reactivity, which is influenced by the specific structural modifications. For example, the introduction of a fluorine atom on the phenyl ring can alter the electronic properties and, consequently, the reactivity of the molecule. smolecule.com

The modified functional groups themselves can undergo further chemical transformations. Amide derivatives can participate in hydrogen bonding and may have different solubility profiles compared to the parent ester. The primary amine, resulting from the reduction of the cyano group, can act as a nucleophile in subsequent reactions, allowing for further elongation or cyclization of the molecule.

These derivatives often serve as key intermediates in the synthesis of more complex molecules, particularly heterocyclic systems. The strategic placement of functional groups allows for intramolecular reactions to construct ring systems.

Design and Synthesis of Novel Scaffolds Incorporating the this compound Moiety

The this compound moiety is a valuable building block for the construction of novel and complex molecular scaffolds. Its derivatives have been utilized in the synthesis of a variety of heterocyclic compounds.

For instance, related compounds are used to synthesize pyrimidoquinazoline derivatives. rajpub.com Radical cyclization reactions involving conjugated esters and amides with 3-oxopropanenitriles, mediated by manganese(III) acetate (B1210297), have been shown to produce 4-cyano-2,3-dihydrofuran-3-carboxylate and 4-cyano-2,3-dihydrofuran-3-carboxamide derivatives. arkat-usa.org Furthermore, the reaction of ethyl 2-cyano-3-phenylbut-2-enoate with cyanoacetic acid hydrazide leads to the formation of pyrazolidinone derivatives. arkat-usa.org

The versatility of this scaffold extends to materials science, where it has been incorporated into the design of nonlinear optical chromophores. rsc.orgsemanticscholar.org In these applications, the core structure is elaborated with donor and acceptor groups to create molecules with specific electronic and optical properties. rsc.orgsemanticscholar.org

Table 3: Examples of Novel Scaffolds from this compound Derivatives

| Scaffold Type | Synthetic Approach | Reference |

|---|---|---|

| Pyrimidoquinazolines | Reaction with specific reagents | rajpub.com |

| 4-Cyano-2,3-dihydrofurans | Radical cyclization | arkat-usa.org |

| Pyrazolidinones | Reaction with cyanoacetic acid hydrazide | arkat-usa.org |

Impact of Structural Modifications on Reaction Outcomes and Selectivity

Structural modifications to the this compound framework have a profound impact on reaction outcomes and selectivity. The electronic nature of substituents on the phenyl ring can influence the reactivity of the conjugated system. For example, electron-withdrawing groups can enhance the electrophilicity of the double bond, making it more susceptible to nucleophilic attack. The presence of a fluorine atom, as a case in point, can significantly influence the compound's electronic properties. smolecule.com

The steric bulk of the ester group or substituents on an amide derivative can direct the stereochemical course of a reaction. In enantioselective synthesis, the choice of chiral catalysts and the structure of the substrate are crucial for achieving high levels of stereocontrol. Enantioselective hetero Diels-Alder reactions of ethyl 4-phenylbut-3-enoate, for example, yield dihydropyran derivatives with high stereoselectivity.

By carefully selecting the modifications to the parent molecule, chemists can fine-tune the reactivity and selectivity to achieve desired synthetic targets, whether they are complex heterocyclic systems or advanced materials with specific properties.

Applications of Ethyl 4 Cyano 3 Phenylbut 3 Enoate in Organic Synthesis and Chemical Processes

Ethyl 4-cyano-3-phenylbut-3-enoate as a Versatile Building Block in Complex Molecule Synthesis

The strategic placement of electron-withdrawing groups (nitrile and ester) renders the double bond in this compound electron-deficient, making it an excellent Michael acceptor. This reactivity is central to its role as a precursor for a variety of complex molecules.

This compound is a highly suitable precursor for the synthesis of various nitrogen-containing heterocycles, most notably substituted pyridines. The synthesis of these structures often leverages the compound's α,β-unsaturated nitrile framework. A common strategy involves the reaction of α,β-unsaturated carbonyl compounds with active methylene (B1212753) compounds in the presence of an ammonia (B1221849) source, such as ammonium (B1175870) acetate (B1210297). ekb.eg

For instance, in reactions analogous to the synthesis of 3-cyano-2-oxo-1,2-dihydropyridines, this compound can react with nucleophiles like malononitrile (B47326) or ethyl cyanoacetate (B8463686). ekb.egnih.gov These multicomponent reactions typically proceed through an initial Michael addition, followed by cyclization and subsequent dehydration or dehydrogenation to yield the stable aromatic pyridine (B92270) ring. The reaction of 4-phenylbut-3-en-2-one with cyanoacetamide, for example, results in the formation of 3-cyano-6-methyl-4-phenylpyridin-2(1H)-one, illustrating a similar transformation pathway. reading.ac.uk

These syntheses can be conducted as one-pot procedures, providing efficient access to highly functionalized pyridines, which are core structures in many pharmaceutical agents. mdpi.com

Table 1: Representative Synthesis of Pyridine Derivatives from α,β-Unsaturated Precursors

| Precursor 1 | Precursor 2 | Reagent | Product Type |

|---|---|---|---|

| Chalcone | Ethyl Cyanoacetate | Ammonium Acetate | 3-Cyano-2-oxo-1,2-dihydropyridine ekb.eg |

| 1,3-Diphenylpropane-1,3-dione | Malononitrile | Phenethylamine | 2-Amino-3-cyano-4,6-diphenylpyridine mdpi.com |

While the synthesis of pyrroles from this specific precursor is less commonly documented, plausible routes could involve reactions with α-amino ketones or esters (Hantzsch pyrrole (B145914) synthesis variant) or through multi-step pathways involving the transformation of the existing functional groups.

The use of this compound as an intermediate for purely carbocyclic systems is a potential but less explored area of its application. Its structure as an electron-deficient alkene makes it a suitable dienophile for Diels-Alder reactions with electron-rich dienes to form six-membered carbocycles. However, the steric hindrance from the phenyl group and the trisubstituted nature of the double bond may impact reactivity.

A more common approach for forming carbocyclic rings from such Michael acceptors involves a sequence of a Michael addition followed by an intramolecular aldol (B89426) condensation or a similar cyclization reaction (Robinson annulation). Reaction with a ketone enolate, for example, could lead to the formation of a substituted cyclohexenone ring, a core structure in many natural products. While specific examples utilizing this compound are not prevalent in the literature, the fundamental reactivity of the α,β-unsaturated system supports its potential in this capacity.

Role of this compound in Cascade and Domino Reactions

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes where a single synthetic operation triggers the formation of several chemical bonds in sequence without isolating intermediates. The synthesis of complex heterocyclic systems from this compound is often achieved through such cascade sequences.

For example, the multicomponent synthesis of substituted pyridines mentioned previously is a classic illustration of a cascade process. nih.gov This type of reaction can involve a sequence such as:

Knoevenagel condensation or Michael addition: An active methylene compound attacks the β-position of the unsaturated system.

Intramolecular Cyclization: A newly formed nucleophilic center (e.g., an amino group from an ammonia source) attacks one of the electrophilic centers (e.g., the nitrile or ester carbon).

Dehydration/Aromatization: The cyclic intermediate eliminates a molecule of water or hydrogen to form the stable, aromatic pyridine ring.

This approach avoids the need for purification of intermediates, saving time, reagents, and solvents, thereby aligning with the principles of green chemistry. The structure of this compound is well-suited for designing such elegant and efficient synthetic routes to complex molecules.

Potential Contributions of this compound to Polymer Chemistry as a Monomer

This compound can theoretically act as a monomer for polymerization reactions. As a trisubstituted alkene, its homopolymerization via radical mechanisms can be challenging due to significant steric hindrance around the double bond. However, it shows potential for copolymerization with other less sterically hindered monomers.

Research on structurally similar compounds, such as halogen ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates, has demonstrated their successful copolymerization with vinyl acetate. This process is typically carried out in solution using a radical initiator at elevated temperatures (e.g., 70°C). The resulting copolymers incorporate the functional properties of the cyanoacrylate monomer.

The primary chemical reaction for polymerization would involve the radical addition across the C=C double bond.

Reaction Scheme: Radical Copolymerization

Initiation: A radical initiator (e.g., AIBN or benzoyl peroxide) decomposes to form primary radicals.

Propagation: The radical adds to the double bond of a monomer (e.g., vinyl acetate or this compound), creating a new radical that can then add to another monomer molecule, propagating the polymer chain.

Termination: Two growing polymer chains combine or disproportionate to terminate the reaction.

By incorporating this compound into a polymer backbone, functionalities such as the nitrile and phenyl groups can be introduced, which could be used for subsequent post-polymerization modifications.

Industrial Chemical Processes Utilizing this compound as an Intermediate

While direct, large-scale industrial processes utilizing this compound are not extensively reported in publicly available literature, the industrial importance of its core chemical structure is well-established through related compounds. A prominent example is Ethyl (R)-4-cyano-3-hydroxybutanoate , a key chiral intermediate in the synthesis of Atorvastatin (Lipitor), a widely prescribed cholesterol-lowering drug. google.comresearchgate.net Numerous patents describe the enzymatic and chemical synthesis routes to this vital pharmaceutical building block, underscoring the value of the C4-cyanobutanoate framework in industrial settings. google.comgoogle.com

The synthesis of Ethyl (R)-4-cyano-3-hydroxybutanoate often starts from materials like L-(-)-malic acid or involves enzymatic processes for chiral control. google.comresearchgate.net

Table 2: Key Intermediates in Pharmaceutical Synthesis

| Intermediate | Starting Material Example | Drug Product | Therapeutic Area |

|---|---|---|---|

| Ethyl (R)-4-cyano-3-hydroxybutanoate researchgate.net | L-(-)-Malic Acid | Atorvastatin | Hyperlipidemia Management |

Given the established utility of related structures, this compound serves as a valuable intermediate in the fine chemical industry for synthesizing complex organic molecules on a smaller, specialized scale. Its functional groups allow for its use in the production of research chemicals, specialty dyes, and as a building block in the discovery phase of new pharmaceutical agents.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of Ethyl 4 Cyano 3 Phenylbut 3 Enoate

Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

ESI is a soft ionization technique that is particularly useful for determining the molecular weight of polar, and often thermally fragile, compounds. It typically generates protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. For Ethyl 4-cyano-3-phenylbut-3-enoate (C₁₃H₁₃NO₂), the exact mass is 215.0946 g/mol . High-resolution ESI-MS (HRMS) would be used to confirm the elemental composition by measuring this mass to within a very small tolerance (e.g., ± 0.0001 Da). semanticscholar.org

GC-MS combines gas chromatography for separating compounds in a mixture with mass spectrometry for detection and identification. For a purified sample, GC-MS provides the retention time (a measure of purity) and a mass spectrum based on a harder ionization technique, typically electron ionization (EI). EI causes extensive fragmentation of the molecule, and the resulting pattern is a characteristic fingerprint that can be used for identification and structural confirmation.

Table 3: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z | Possible Fragment Identity | Notes |

|---|---|---|

| 215 | [M]⁺ | Molecular Ion |

| 186 | [M - C₂H₅]⁺ | Loss of ethyl radical |

| 170 | [M - OC₂H₅]⁺ | Loss of ethoxy radical |

| 142 | [M - COOC₂H₅]⁺ | Loss of carbethoxy group |

| 115 | [C₉H₇]⁺ | Phenylpropargyl cation, common fragment |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrations of bonds within the molecule. For this compound, the IR spectrum would clearly show the characteristic stretching frequencies for the key functional groups. For the related isomer, Ethyl 2-cyano-3-phenylbut-2-enoate, characteristic peaks are observed at 2223 cm⁻¹ (CN), 1727 cm⁻¹ (C=O), and 1680 cm⁻¹ (C=C). researchgate.net Similar values would be expected for the title compound.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser). While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, non-polar bonds with symmetrical stretches, which may be weak or silent in the IR spectrum, often produce strong signals in the Raman spectrum. The C=C bond of the phenyl ring and the C≡N triple bond would be expected to show strong Raman signals.

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Bond | Type of Vibration | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

|---|---|---|---|---|

| Aromatic C-H | C-H | Stretch | 3100-3000 | Strong |

| Alkyl C-H | C-H | Stretch | 3000-2850 | Medium |

| Cyano | C≡N | Stretch | ~2230-2210 | Strong, Polarized |

| Ester Carbonyl | C=O | Stretch | ~1735-1715 | Weak |

| Alkene | C=C | Stretch | ~1650-1620 | Strong |

| Phenyl Ring | C=C | Stretch | ~1600, ~1450 | Strong |

X-ray Crystallography Data for this compound Not Currently Available

A thorough search of available scientific literature and crystallographic databases did not yield specific X-ray crystallography data for the compound This compound .

While research exists on structurally similar molecules, such as (Z)-ethyl 3-amino-2-cyano-4-phenylbut-2-enoate researchgate.netindexcopernicus.comgrafiati.com and (Z)-4-amino-3-cyano-4-phenylbut-3-enoate nih.gov, these compounds contain an additional amino group, which significantly alters their crystal packing and molecular conformation. Therefore, their crystallographic data cannot be used to accurately represent the solid-state structure of this compound.

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides crucial information, including:

Crystal System and Space Group: Describes the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the axes and the angles between them that define the repeating unit of the crystal.

Bond Lengths and Angles: Precise measurements of the distances and angles between atoms in the molecule.

Conformational Analysis: The spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds.

Without experimental X-ray diffraction data for this compound, a detailed analysis of its solid-state structure and conformation remains speculative. Further experimental investigation would be required to elucidate these structural features.

Future Research Directions and Challenges in Ethyl 4 Cyano 3 Phenylbut 3 Enoate Chemistry

Development of Novel and Highly Efficient Synthetic Pathways for Ethyl 4-cyano-3-phenylbut-3-enoate

The synthesis of this compound presents a significant challenge due to its specific isomeric structure. The well-known Knoevenagel condensation of benzaldehyde (B42025) and ethyl cyanoacetate (B8463686) typically yields the isomeric product, ethyl 2-cyano-3-phenylacrylate. researchgate.netnih.gov Therefore, the development of novel and efficient pathways to the desired 4-cyano-3-phenylbut-3-enoate isomer is a primary research objective.

Future research should focus on alternative strategies that circumvent the limitations of the standard Knoevenagel approach. This includes the exploration of different starting materials and catalytic systems. For example, pathways commencing from phenylacetonitrile (B145931) derivatives or employing organometallic cross-coupling reactions could provide more direct access to the target carbon skeleton.

A key challenge is the control of regioselectivity and stereoselectivity. The development of catalysts that can precisely orchestrate the bond-forming events is crucial. Research into heterogeneous catalysts, such as modified zeolites or metal-organic frameworks, could lead to reusable and highly selective systems. researchgate.netdtu.dk

Table 1: Comparison of Potential Catalytic Systems for Novel Synthetic Routes

| Catalyst Type | Potential Application for Target Synthesis | Advantages | Challenges for Future Research |

| Homogeneous Base Catalysts (e.g., piperidine, triethylamine) | Adaptation of Knoevenagel-type reactions with modified substrates. | Well-understood mechanisms, mild conditions. | Poor regioselectivity for the target isomer, difficulty in catalyst separation. |

| Heterogeneous Solid Bases (e.g., LDHs, Zeolites, MS 4Å) researchgate.netcdnsciencepub.com | Fixed-bed or continuous flow reactors for improved efficiency and reusability. | Ease of separation, potential for high selectivity, reusability. researchgate.net | Catalyst deactivation, optimizing pore size and basicity for specific substrates. |

| Organometallic Catalysts (e.g., Palladium, Copper) | Cross-coupling strategies (e.g., Heck, Suzuki) using functionalized precursors. | High efficiency for C-C bond formation, broad substrate scope. | Cost of precious metals, removal of metal traces from the product, air/moisture sensitivity. |

| Biocatalysts (e.g., Aldolases, Lyases) | Enzymatic condensation reactions for high stereoselectivity. | High selectivity, mild reaction conditions, environmentally benign. | Limited enzyme availability and stability, narrow substrate scope, low reaction rates. |

Exploration of Unprecedented Reactivity Modes of this compound

The unique electronic and steric environment of this compound, created by the interplay of its cyano, ester, and phenyl groups, suggests a rich and largely unexplored reactive landscape. The conjugated system is activated towards both nucleophilic and electrophilic attack, as well as pericyclic reactions.

Future research should aim to uncover reactivity modes that are distinct from those of simpler α,β-unsaturated esters. The presence of the cyano group could significantly influence the regioselectivity of addition reactions and may itself participate in tandem or cascade reaction sequences. For instance, electrochemical methods could be employed for novel hydropyridylation reactions. acs.org The exploration of cycloaddition reactions, beyond simple Diels-Alder transformations, could lead to the synthesis of complex heterocyclic scaffolds.

A significant challenge lies in achieving chemoselectivity. With multiple reactive sites—the double bond, the ester carbonyl, and the nitrile—reactions must be precisely controlled to target a specific functionality. This requires the development of highly selective catalysts and reaction conditions. Biocatalytic approaches, using enzymes like ene-reductases, could offer a powerful tool for achieving high selectivity in the reduction of the C=C double bond. chemrxiv.orgrsc.org

Table 2: Potential Unexplored Reactions and Associated Challenges

| Reaction Class | Potential for Unprecedented Reactivity | Key Research Challenges |

| Tandem Michael Addition-Cyclization | One-pot synthesis of complex cyclic structures by sequential reaction at the double bond and the cyano or ester group. | Controlling diastereoselectivity, preventing side reactions, catalyst design for tandem processes. |

| [3+2] and [4+3] Cycloadditions | Synthesis of novel five- and seven-membered ring systems not accessible through standard Diels-Alder reactions. | Identifying suitable reaction partners, overcoming high activation barriers, controlling regiochemistry. |

| Asymmetric Bioreduction/Bio-oxidation | Enantioselective reduction of the C=C bond or oxidation of the allylic position using enzymes. chemrxiv.org | Screening for suitable enzymes (e.g., ene-reductases), optimizing reaction conditions for enzyme activity and stability, substrate engineering. |

| Electrophilic Cyanofunctionalization | Reactions where the cyano group directs the functionalization of the carbon skeleton in novel ways. | Development of new electrophilic cyanation reagents, understanding the electronic influence of the full molecular scaffold. rsc.org |

| Radical-mediated Transformations | Exploring radical additions to the double bond or reactions involving the cyano group under photoredox or electrochemical conditions. | Controlling radical chain lengths, managing selectivity between 1,2- and 1,4-addition, identifying suitable radical initiators. |

Integration of Machine Learning and Artificial Intelligence for Reaction Discovery and Optimization

The complexity of synthesizing and reacting with this compound makes its chemistry an ideal candidate for the application of artificial intelligence (AI) and machine learning (ML). These computational tools can accelerate discovery by navigating vast chemical spaces that are beyond the scope of traditional experimental approaches. bohrium.comiscientific.org

The primary challenge is the "data problem." High-performing ML models require large, high-quality datasets. acs.org For a specific and relatively understudied molecule like this compound, such data is scarce. A concerted effort to generate and share experimental data, including failed reactions, within accessible databases will be crucial for training robust predictive models. mit.edu

Table 3: Application of AI/ML Tools in this compound Research

| AI/ML Application | Specific Task for Target Compound | Potential Impact | Key Challenge |

| Retrosynthesis Planning chemical.aiengineering.org.cn | Propose novel synthetic routes from commercially available starting materials. | Discovery of more efficient and economical syntheses; bypassing patented routes. | Ensuring proposed steps are practically viable and high-yielding. |

| Reaction Outcome Prediction bohrium.commit.edu | Predict the major product and yield for novel reactivity modes (from Sec. 8.2). | Reduces experimental cost and time by avoiding low-yield reactions. | Lack of specific training data for this chemical class; model generalizability. |

| Condition Optimization nih.gov | Identify optimal catalyst, solvent, and temperature for a desired transformation. | Maximizes yield and selectivity, minimizes side products. | Requires extensive and well-structured experimental data for training. |

| De Novo Molecule Discovery mit.edunih.gov | Generate novel derivatives with desired properties based on the core structure. | Accelerates the discovery of new materials or biologically active compounds. | Integrating synthesizability scores to ensure generated molecules can be made. chemical.ai |

| Reaction Mechanism Elucidation cecam.orgscm.com | Predict transition states and reaction pathways to understand unexpected outcomes. | Provides fundamental insights into reactivity, guiding future experiment design. | High computational cost of accurate quantum mechanical calculations. |

Addressing Sustainability and Green Chemistry Principles in this compound Research

Integrating green chemistry principles into the lifecycle of this compound is essential for modern chemical science. This involves minimizing waste, reducing energy consumption, and using less hazardous materials in both its synthesis and subsequent transformations. garph.co.uknih.gov

A major future direction is the development of biocatalytic processes. Enzymes such as nitrilases could be employed for the selective hydrolysis of the cyano group, or aldoxime dehydratases could be used in novel synthetic routes, often operating in water under mild conditions. nih.govd-nb.infoopenbiotechnologyjournal.com This approach avoids the use of toxic cyanide reagents and harsh reaction conditions.

The replacement of traditional volatile organic solvents with greener alternatives is another critical area. Research into the use of bio-based solvents like Cyrene, ionic liquids, or deep eutectic solvents could significantly reduce the environmental impact of synthetic procedures. rsc.orgresearchgate.netarkat-usa.org Additionally, employing heterogeneous, reusable catalysts, such as clays (B1170129) or functionalized polymers, aligns with green principles by simplifying product purification and minimizing catalyst waste. nih.govajgreenchem.com

The challenge lies in making these green alternatives as efficient and cost-effective as conventional methods. Many biocatalysts have limited operational stability, and green solvents can sometimes lead to lower reaction rates or require specialized handling. Overcoming these hurdles through catalyst engineering and process optimization is a key goal for future research.

Table 4: Green Chemistry Approaches vs. Traditional Methods

| Green Chemistry Principle | Potential Green Approach for Target Compound | Traditional Method | Key Challenge for Adoption |

| Atom Economy | One-pot, multi-component synthesis reactions. researchgate.net | Step-wise synthesis with intermediate isolation and purification. | Achieving high yields and selectivity in complex one-pot systems. |

| Use of Safer Solvents | Synthesis in water, supercritical CO₂, or bio-solvents (e.g., Cyrene). rsc.orgrsc.org | Use of chlorinated hydrocarbons (e.g., DCM) or polar aprotic solvents (e.g., DMF). | Ensuring sufficient substrate solubility and favorable reaction kinetics. |

| Use of Renewable Feedstocks | Synthesis of precursors from biomass-derived starting materials. | Synthesis from petroleum-based feedstocks (e.g., benzene, toluene). | Developing efficient conversion pathways from biomass to chemical building blocks. |

| Catalysis | Use of reusable heterogeneous catalysts (e.g., montmorillonite (B579905) K-10) nih.gov or biocatalysts (e.g., nitrilases). nih.gov | Use of stoichiometric, often toxic, reagents or homogeneous catalysts. | Catalyst cost, stability, and achieving comparable activity to traditional systems. |

| Energy Efficiency | Microwave- or ultrasound-assisted synthesis; reactions at ambient temperature. | Reactions requiring prolonged heating or cryogenic cooling. | Specialized equipment requirements; ensuring uniform energy distribution in scaled-up reactions. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.